molecular formula C14H11FN4S B2959432 4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 499795-93-6

4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine

Cat. No.: B2959432
CAS No.: 499795-93-6
M. Wt: 286.33
InChI Key: VVCYCYMPOJZGMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for these reactions .


Physical and Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, optical activity, and other relevant properties .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A series of thiazolo[3,2-a]pyrimidine derivatives, synthesized using 4-fluoroaniline, demonstrated significant anti-inflammatory and antinociceptive activities. These compounds were evaluated through the rat paw edema method and thermal stimulus technique, showing potential for therapeutic applications due to their lower ulcerogenic activity and higher safety margins (Alam et al., 2010).

Anticancer Activity

Novel fluorinated thiazolo[4,5-d]pyrimidines, containing the 4-fluorophenyl moiety, were synthesized and evaluated for their anticancer activity. Three compounds in this series exhibited significant activity against 60 human tumor cell lines, highlighting their potential in cancer treatment (Fahmy et al., 2003).

Photophysical and Crystallographic Studies

The integration of triphenylamine and pyrazolo[1,5-a]pyrimidine moieties with the 4-fluorophenyl group led to the synthesis of novel intramolecular charge transfer fluorophores. These compounds, showing promising photophysical properties, could have applications in material science and sensing technologies (Tigreros et al., 2021).

Development of Pyridine-Thiazole Hybrid Molecules

Pyridine-thiazole hybrid molecules, incorporating the 2-fluorophenyl group, were synthesized and showed high antiproliferative activity against various cancer cell lines. These compounds demonstrated a potential mechanism of action related to inducing genetic instability in tumor cells, suggesting their use as anticancer agents (Ivasechko et al., 2022).

Mechanism of Action

Target of Action

The primary targets of 4-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-pyrimidinamine are the Mitogen-activated protein kinase 14 and Mitogen-activated protein kinase 1 . These kinases play a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.

Mode of Action

The compound interacts with its targets, the Mitogen-activated protein kinases, by binding to their active sites . This interaction can lead to changes in the conformation of the kinases, potentially altering their activity and influencing downstream cellular processes.

Biochemical Pathways

The compound is involved in the Mitogen-activated protein kinase (MAPK) signaling pathway . This pathway plays a key role in transmitting signals from receptors on the cell surface to the DNA in the nucleus, influencing gene expression and cellular responses.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific cellular context and the status of the MAPK pathway. By influencing the activity of the Mitogen-activated protein kinases, the compound can affect a wide range of cellular processes, potentially leading to changes in cell proliferation, differentiation, and survival .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the local environment can affect the compound’s solubility and stability, potentially influencing its absorption and distribution. Additionally, the presence of other molecules can impact the compound’s metabolism and excretion, affecting its bioavailability and duration of action .

Safety and Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves discussing potential applications or areas of research involving the compound .

Properties

IUPAC Name

4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4S/c1-8-12(11-6-7-17-14(16)19-11)20-13(18-8)9-2-4-10(15)5-3-9/h2-7H,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCYCYMPOJZGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.